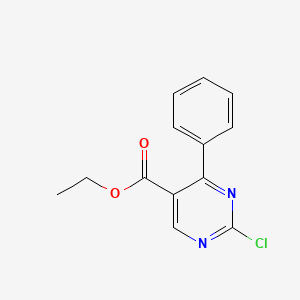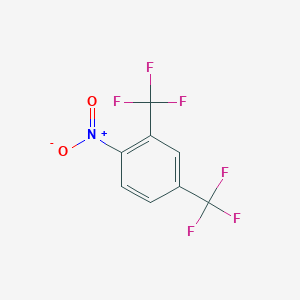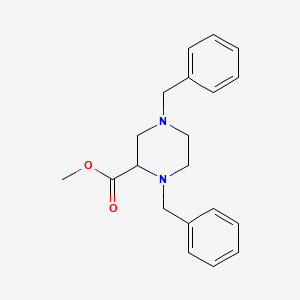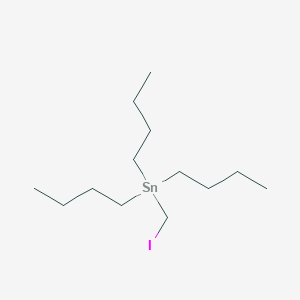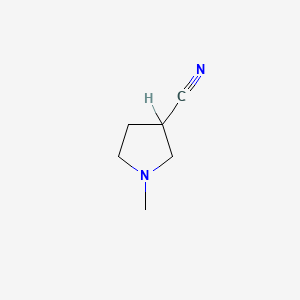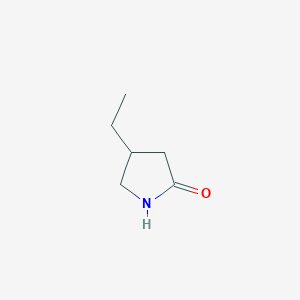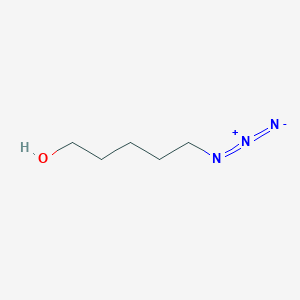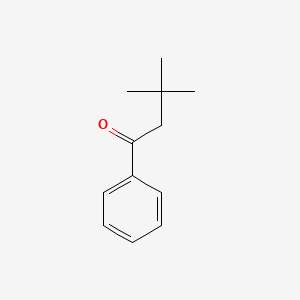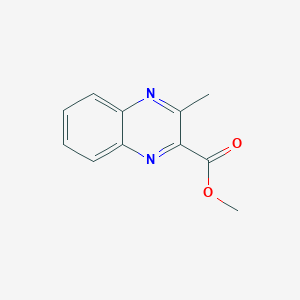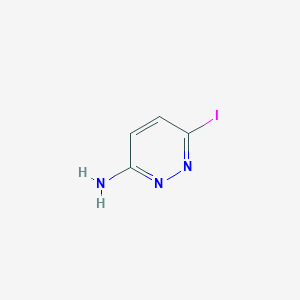
2-(Hidroximetil)ciclopentanona
Descripción general
Descripción
2-(Hydroxymethyl)cyclopentanone is an organic compound with the molecular formula C6H10O2 It is a cyclopentanone derivative where a hydroxymethyl group is attached to the second carbon of the cyclopentanone ring
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes
Mecanismo De Acción
Target of Action
It is known to be a derivative of cyclopentanone, which is a crucial petrochemical intermediate used for synthesizing a diverse range of compounds with immense commercial prospects .
Mode of Action
It is known that the compound can be produced through the morita-baylis-hillman reaction of 2-cyclopenten-1-one with 12 equivalents of formalin . This reaction is catalyzed by tributylphosphine or dimethylphenylphosphine .
Biochemical Pathways
It is known that furfural (ff) and 5-(hydroxymethyl)furfural (hmf), which are well-recognized biomass-derived chemical building blocks, can be converted to cyclopentanones and their derivatives . The hydrogenative ring rearrangement of FF to cyclopentanone in an aqueous medium under catalytic hydrogenation conditions was first reported in 2012 .
Result of Action
It is known that the compound can be produced in an excellent yield through the morita-baylis-hillman reaction .
Action Environment
It is known that the efficiency of the morita-baylis-hillman reaction, which produces 2-(hydroxymethyl)cyclopentanone, is strongly dependent on the solvent system .
Análisis Bioquímico
Biochemical Properties
2-(Hydroxymethyl)cyclopentanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. The hydroxymethyl group in 2-(Hydroxymethyl)cyclopentanone can undergo oxidation to form corresponding carboxylic acids, which are crucial intermediates in metabolic pathways .
Cellular Effects
2-(Hydroxymethyl)cyclopentanone influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific kinases and phosphatases, thereby altering phosphorylation states of key signaling proteins. Additionally, 2-(Hydroxymethyl)cyclopentanone can impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-(Hydroxymethyl)cyclopentanone exerts its effects through various binding interactions with biomolecules. It can form reversible complexes with certain enzymes, influencing their catalytic activity. For instance, the hydroxymethyl group can participate in hydrogen bonding and van der Waals interactions with active site residues of enzymes, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Hydroxymethyl)cyclopentanone can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(Hydroxymethyl)cyclopentanone can undergo gradual degradation, leading to the formation of by-products that may have distinct biological activities. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(Hydroxymethyl)cyclopentanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At high doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a significant biological response .
Metabolic Pathways
2-(Hydroxymethyl)cyclopentanone is involved in several metabolic pathways. It can be metabolized by enzymes such as dehydrogenases and oxidases, leading to the formation of various metabolites. These metabolic transformations can affect the levels of key intermediates and end-products in metabolic flux, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(Hydroxymethyl)cyclopentanone is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of 2-(Hydroxymethyl)cyclopentanone into mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 2-(Hydroxymethyl)cyclopentanone is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or Golgi apparatus, where it can participate in protein modification and trafficking processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2-(Hydroxymethyl)cyclopentanone is through the Morita-Baylis-Hillman reaction. This reaction involves the coupling of an activated alkene derivative with an aldehyde, catalyzed by a tertiary amine such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) or phosphines like tributylphosphine . The reaction of 2-cyclopenten-1-one with formalin in the presence of these catalysts yields 2-(Hydroxymethyl)cyclopentanone .
Industrial Production Methods: Industrial production methods for 2-(Hydroxymethyl)cyclopentanone often involve the hydrogenative rearrangement of biomass-derived furfurals. This process uses metal-acid bifunctional catalysts to convert furfurals into cyclic compounds like cyclopentanones .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Hydroxymethyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(Carboxymethyl)cyclopentanone.
Reduction: 2-(Hydroxymethyl)cyclopentanol.
Substitution: Various substituted cyclopentanone derivatives.
Comparación Con Compuestos Similares
Cyclopentanone: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)cyclopentanol: Similar structure but with an alcohol group instead of a ketone.
2-(Carboxymethyl)cyclopentanone: An oxidized form of 2-(Hydroxymethyl)cyclopentanone.
Uniqueness: 2-(Hydroxymethyl)cyclopentanone is unique due to the presence of both a hydroxymethyl group and a ketone group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-(hydroxymethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFAQJGFNIATIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454878 | |
| Record name | 2-(Hydroxymethyl)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20618-42-2 | |
| Record name | 2-(Hydroxymethyl)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




